

Physical and chemical properties of Ethyl 4-(5-Oxazolyl)benzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Ethyl 4-(5-Oxazolyl)benzoate**

Cat. No.: **B058777**

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-(5-Oxazolyl)benzoate**

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-(5-Oxazolyl)benzoate is a bifunctional organic molecule that incorporates a rigid, aromatic oxazole ring linked to an ethyl benzoate moiety. This unique structural arrangement makes it a valuable and versatile building block in the fields of medicinal chemistry and materials science. The oxazole ring is a key structural component, or pharmacophore, found in a wide array of natural products and synthetic compounds that exhibit significant pharmacological activities[1]. The ester functional group provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for its integration into larger, more complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of **Ethyl 4-(5-Oxazolyl)benzoate**, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications for researchers and drug development professionals.

Chemical and Physical Identity

The fundamental identity and key physical properties of **Ethyl 4-(5-Oxazolyl)benzoate** are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

Property	Value	Source(s)
CAS Number	1261268-94-3	[2] [3] [4] [5]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[2] [3]
Molecular Weight	217.22 g/mol	[2] [3]
IUPAC Name	Ethyl 4-(1,3-oxazol-5-yl)benzoate	
Appearance	Off-white to light yellow powder	[4]
Storage	Store at room temperature in a dry environment	[2]
SMILES	CCOC(=O)C1=CC=C(C=C1)C2=CN=CO2	[3]

Spectroscopic and Analytical Characterization

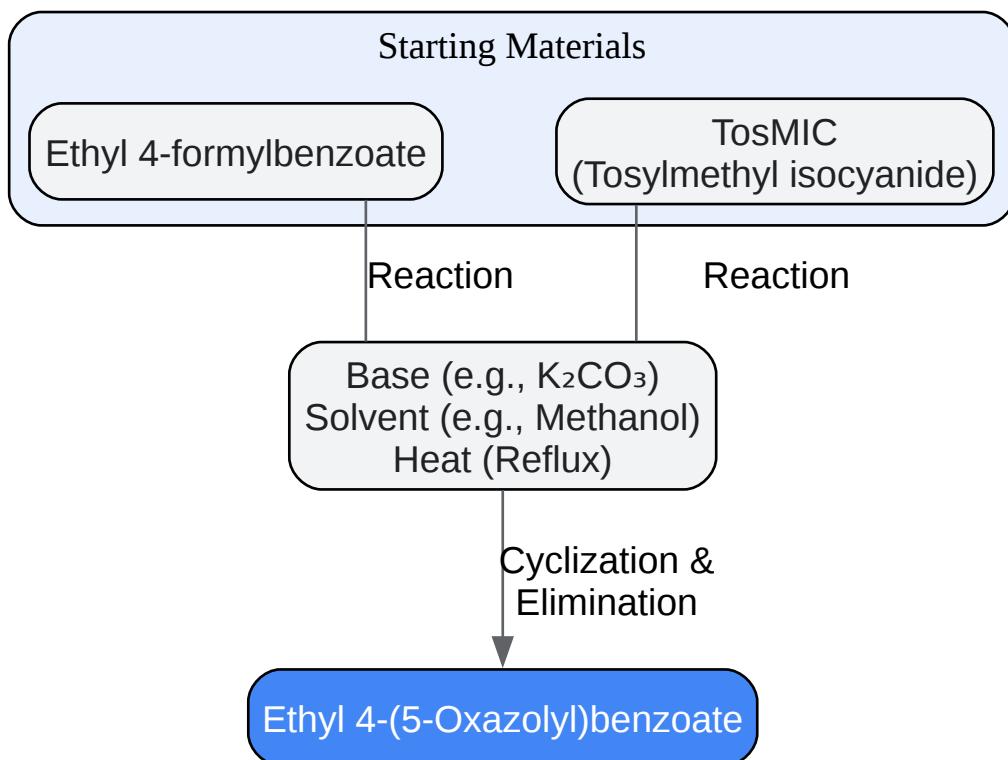
Accurate characterization is critical for confirming the identity and purity of a synthesized compound. Below are the expected spectroscopic data for **Ethyl 4-(5-Oxazolyl)benzoate**, based on its structure and data from analogous compounds like ethyl benzoate.

Technique	Expected Data
¹ H NMR	δ (ppm) in CDCl_3 : ~8.1 (d, 2H, Ar-H ortho to ester), ~7.8 (d, 2H, Ar-H ortho to oxazole), ~7.9 (s, 1H, oxazole C2-H), ~7.4 (s, 1H, oxazole C4-H), 4.41 (q, 2H, $-\text{OCH}_2\text{CH}_3$), 1.42 (t, 3H, $-\text{OCH}_2\text{CH}_3$). Note: Chemical shifts for ethyl benzoate protons are well-documented and serve as a reference[6].
¹³ C NMR	δ (ppm) in CDCl_3 : ~166 (C=O, ester), ~152 (oxazole C2), ~149 (oxazole C5), ~131-130 (aromatic quat. C), ~129-126 (aromatic CH), ~122 (oxazole C4), ~61 ($-\text{OCH}_2\text{CH}_3$), ~14 ($-\text{OCH}_2\text{CH}_3$). Note: Reference shifts for ethyl benzoate carbons provide a baseline for these predictions[7][8].
IR Spectroscopy	ν (cm^{-1}): ~3100 (C-H, aromatic/heterocyclic), ~2980 (C-H, aliphatic), ~1720 (C=O, ester, strong), ~1610, 1500 (C=C and C=N, ring stretching), ~1275, 1100 (C-O, ester stretching). Note: The strong ester C=O stretch is a key diagnostic peak.
Mass Spec. (MS)	m/z: 217.07 [M] ⁺ (for $\text{C}_{12}\text{H}_{11}\text{NO}_3$). High-resolution mass spectrometry (HRMS) should confirm the elemental composition.

Chemical Properties and Reactivity

The reactivity of **Ethyl 4-(5-Oxazolyl)benzoate** is dictated by its three primary functional components: the ethyl ester, the phenyl ring, and the oxazole ring.

- **Ester Group:** The ethyl ester is susceptible to nucleophilic acyl substitution. The most common reaction is saponification, a base-catalyzed hydrolysis (e.g., with NaOH or KOH) that yields the corresponding carboxylate salt, which upon acidic workup gives 4-(5-


Oxazolyl)benzoic acid. This transformation is crucial for preparing derivatives, such as amides, by coupling the resulting acid with amines.

- Oxazole Ring: The oxazole ring is an electron-rich aromatic heterocycle, but it is generally stable under neutral and basic conditions. It can be susceptible to ring-opening under strong acidic or reductive conditions. Its aromaticity allows it to participate in certain metal-catalyzed cross-coupling reactions, although the phenyl ring is typically more reactive in electrophilic substitution.
- Benzene Ring: The benzene ring is substituted with an electron-withdrawing ester group, which deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) and directs incoming electrophiles to the meta position relative to the ester.

Synthesis Pathway: The Van Leusen Reaction

A robust and efficient method for constructing the 5-substituted oxazole ring system is the Van Leusen Oxazole Synthesis[9]. This reaction utilizes tosylmethyl isocyanide (TosMIC), a versatile reagent that provides three of the five atoms for the oxazole ring[10]. The synthesis of **Ethyl 4-(5-Oxazolyl)benzoate** proceeds via the base-mediated cycloaddition of TosMIC to an aldehyde, in this case, ethyl 4-formylbenzoate.

The overall transformation is depicted in the workflow diagram below.

[Click to download full resolution via product page](#)

Caption: Van Leusen synthesis of **Ethyl 4-(5-Oxazolyl)benzoate**.

Experimental Protocol: Synthesis of Ethyl 4-(5-Oxazolyl)benzoate

This protocol describes a representative procedure based on the Van Leusen oxazole synthesis.

Materials:

- Ethyl 4-formylbenzoate
- Tosylmethyl isocyanide (TosMIC)
- Anhydrous Potassium Carbonate (K_2CO_3), finely powdered
- Anhydrous Methanol (MeOH)

- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-formylbenzoate (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.05 eq).
- Solvent Addition: Add anhydrous methanol to the flask to create a solution with a concentration of approximately 0.2 M with respect to the aldehyde.
- Base Addition: Add finely powdered anhydrous potassium carbonate (1.5 eq) to the stirring solution. Rationale: K_2CO_3 acts as the base to deprotonate the acidic α -proton of TosMIC, generating the key nucleophile for the reaction[9].
- Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
- Workup - Quenching and Extraction:
 - Cool the reaction mixture to room temperature.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the resulting residue, add water and dichloromethane (DCM). Stir vigorously.
 - Separate the organic layer. Extract the aqueous layer two more times with DCM.

- Combine the organic layers and wash sequentially with saturated NaHCO_3 solution and brine. Rationale: The washes remove residual base, salts, and water-soluble impurities.
- Drying and Concentration: Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 . Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent. Combine the fractions containing the pure product and concentrate under reduced pressure to afford **Ethyl 4-(5-Oxazolyl)benzoate** as a solid.

Applications in Research and Development

The structure of **Ethyl 4-(5-Oxazolyl)benzoate** makes it an attractive scaffold for drug discovery and materials science.

- Medicinal Chemistry: As a heterocyclic building block, it serves as a starting point for the synthesis of more complex molecules targeting a range of biological pathways. The oxazole core is present in numerous anti-inflammatory, antimicrobial, and anticancer agents^{[1][2]}. For instance, derivatives of similar benzoxazole structures are being investigated as potent inhibitors of key proteins in cancer signaling pathways^{[11][12]}.
- Materials Science: The rigid, conjugated system of the molecule makes it a candidate for creating novel liquid crystals and optoelectronic materials^[2]. The ability to hydrolyze the ester to a carboxylic acid allows for its incorporation into metal-organic frameworks (MOFs) or polymers.

Conclusion

Ethyl 4-(5-Oxazolyl)benzoate is a high-value chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through established methods like the Van Leusen reaction, and its bifunctional nature provides a platform for extensive chemical derivatization. For scientists in drug discovery and materials research, this compound represents a strategic starting material for the development of novel, high-performance molecules. A thorough understanding of its reactivity, spectroscopic signature, and handling requirements is essential for its effective application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ethyl 4-(5-Oxazolyl)benzoate [myskinrecipes.com]
- 3. 1261268-94-3|Ethyl 4-(5-Oxazolyl)benzoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 4-(5-Oxazolyl)benzoate, CasNo.1261268-94-3 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. Ethyl 4-(5-Oxazolyl)benzoate - Safety Data Sheet [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Question 1 a) The $\{ \}^{\{ 13 \}}$ \mathrm{C} NMR spectrum for ethyl benzo.. [askfilo.com]
- 9. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-(4-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 4-(5-Oxazolyl)benzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058777#physical-and-chemical-properties-of-ethyl-4-5-oxazolyl-benzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com